N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-4-22(5-2)12-11-20-18(24)17-14(3)23-13-16(21-19(23)25-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSICCJRYBATBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclization of 2-aminothiazole derivatives with α-halo carbonyl compounds.
- Reactants : Ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) and 2-bromo-4-phenylacetophenone (20 mmol).
- Conditions : Reflux in acetone for 8 hours, followed by basification with NH₄OH (15%).
- Outcome : Forms ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate (Yield: 78–87%).
Mechanism :
- Nucleophilic substitution at the α-halo ketone forms a thioether intermediate.
- Intramolecular cyclization eliminates HBr, yielding the fused heterocycle.
Functionalization of the Core Structure
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid for subsequent amidation.
- Reactants : Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate (10 mmol).
- Conditions : LiOH (2 eq.) in THF/MeOH/H₂O (3:1:1) at room temperature for 12 hours.
- Outcome : 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid (Yield: 85–92%).
Optimization :
- Prolonged hydrolysis (>24 hours) leads to decarboxylation.
- Neutralization with HCl (2M) precipitates the acid.
Amidation with N,N-Diethylethylenediamine
Carboxylic Acid Activation
The carboxylic acid is activated as an acid chloride or mixed anhydride for amide bond formation.
Method A (Acid Chloride Route) :
- Reactants : 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid (5 mmol), oxalyl chloride (6 mmol).
- Conditions : DMF (catalytic) in DCM, 0°C → RT, 2 hours.
- Intermediate : Acid chloride (used in situ).
Method B (Coupling Agent Route) :
- Reactants : Carboxylic acid (5 mmol), EDCl (5.5 mmol), HOBt (5.5 mmol).
- Conditions : DMF, RT, 12 hours.
Amine Coupling
Procedure :
- Reactants : Activated acid (5 mmol), N,N-diethylethylenediamine (6 mmol).
- Conditions : TEA (7 mmol) in DCM or DMF, 0°C → RT, 6–8 hours.
- Workup : Extraction with DCM, washing (NaHCO₃, brine), silica gel chromatography.
- Outcome : N-[2-(Diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (Yield: 65–74%).
Alternative Synthetic Routes
One-Pot Cyclization-Amidation
A streamlined approach combines cyclization and amidation in a single reactor.
- Reactants : 2-Amino-4-phenylthiazole, ethyl 2-bromopropionate, N,N-diethylethylenediamine.
- Conditions : Polyphosphate ester (PPE, 20 g/mmol) in CHCl₃, 80°C, 24 hours.
- Outcome : Direct formation of the target compound (Yield: 58–63%).
Advantages :
Characterization and Analytical Data
Spectral Data
Purity and Yield Optimization
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclization | 78–87% | 95% |
| Hydrolysis | 85–92% | 98% |
| Amidation | 65–74% | 97% |
Critical Analysis of Methodologies
Key Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Acid Chloride Route | High reactivity, short reaction time | Sensitivity to moisture, side products |
| Coupling Agent Route | Mild conditions, fewer side reactions | Cost of reagents (EDCl, HOBt) |
| One-Pot Synthesis | Reduced steps, time-efficient | Lower yield, challenging optimization |
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group or the phenyl group using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Substituted imidazo[2,1-b][1,3]thiazoles with various functional groups.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structural analogs, synthesis methods, and pharmacological properties:
¹ Calculated based on molecular formula (C₂₀H₂₅N₄OS).
² Estimated from structural similarity.
³ Estimated from C₁₉H₁₉N₃OS.
Modifications in Analogous Compounds
- Side-Chain Diversity : Substituents like methoxyethyl (C540-0003) or furfuryl (F0650-0060) alter solubility and target engagement .
- Aromatic vs.
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- Diethylaminoethyl Group: The target compound’s diethylaminoethyl side chain likely improves aqueous solubility compared to analogs with purely aromatic substituents (e.g., phenethyl in ) .
- Methoxyethyl vs. Diethylaminoethyl: C540-0003 (methoxyethyl) may exhibit lower basicity but comparable solubility to the target compound .
Receptor Binding and Selectivity
- β2-Adrenergic Receptor (β2-AR) Antagonism : Imidazo-thiadiazole derivatives () demonstrate β2-AR antagonism (up to 70% inhibition), suggesting a possible mechanism for the target compound .
Biological Activity
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and research findings.
Overview of the Compound
This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse biological activities. The presence of the diethylaminoethyl group and the phenyl moiety contributes to its unique properties and potential therapeutic applications.
Target and Mode of Action
Imidazo[2,1-b][1,3]thiazoles typically undergo electrophilic substitution reactions due to their electron-rich nature. The biological activity can be attributed to their interactions with various biomolecules, including enzymes and receptors. This compound may exhibit:
- Anticancer Activity : By inhibiting key enzymes involved in cell proliferation.
- Antimicrobial Properties : Effective against various pathogens.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell lines such as HeLa and CEM with IC50 values in the low micromolar range. The mechanism often involves the inhibition of thymidylate synthase or other critical enzymes in nucleotide synthesis.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Example A | HeLa | 1.2 |
| Example B | CEM | 4.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of bacteria. In vitro studies have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents and limited water solubility. These characteristics affect its absorption and distribution in biological systems.
Study 1: Anticancer Efficacy
In a study published in Molecules, derivatives of imidazo[2,1-b][1,3]thiazoles were evaluated for their anticancer efficacy against pancreatic ductal adenocarcinoma. The results showed that certain derivatives exhibited potent antiproliferative effects with IC50 values ranging from 5.11 to 10.8 µM .
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial potential of thiazole derivatives highlighted that compounds similar to this compound showed promising results against common bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
